![molecular formula C16H12BrN3O3 B4674681 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4674681.png)
2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling, leading to the inhibition of cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide are still being studied. It has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases. It has also been shown to have cytotoxic effects on cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide in lab experiments is its unique chemical structure, which makes it a promising lead compound for drug discovery and development. Its potential biological activities also make it a useful tool for studying various biological processes.
One limitation of using 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects on various biological processes and to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. One area of focus is the development of new drugs based on its chemical structure and potential biological activities. Another area of research is the study of its effects on various biological processes, including cell signaling, gene expression, and protein synthesis. Further research is also needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
Scientific Research Applications
2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent, with promising results in inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
In drug discovery, 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been studied as a lead compound for the development of new drugs. Its unique chemical structure and potential biological activities make it a promising candidate for drug design and development.
In biological research, 2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been studied for its effects on various biological processes, including cell signaling, gene expression, and protein synthesis. Its potential as a tool for studying these processes has been recognized, and further research is needed to fully understand its mechanism of action.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-11-7-5-10(6-8-11)9-14(21)19-20-15(22)12-3-1-2-4-13(12)18-16(20)23/h1-8H,9H2,(H,18,23)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSGFJXZOKRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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